



# pentaerythritol triacrylate for stereolithography (SLA) applications

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An Application Note on **Pentaerythritol Triacrylate** for Stereolithography (SLA)

### Introduction

Stereolithography (SLA) is an additive manufacturing process that employs photopolymerization to fabricate three-dimensional objects from a liquid resin.[1][2] The technique is renowned for its high accuracy, rapid processing, and the ability to produce objects with smooth surface finishes and fine details.[1][3] The performance of SLA is heavily dependent on the composition of the photocurable resin, which typically consists of a mixture of monomers, oligomers, a photoinitiator, and an optical absorber.[4][5]

Pentaerythritol triacrylate (PETA) is a trifunctional acrylate monomer frequently utilized as a crosslinking agent in SLA resin formulations.[3][6] Its three acrylate groups enable rapid polymerization, leading to a high crosslink density in the final polymer network.[6] This high degree of cross-linking imparts desirable mechanical properties to the printed objects, including enhanced hardness, rigidity, and dimensional stability.[7] This application note provides a comprehensive overview of the use of PETA in SLA applications, detailing its properties, role in resin formulations, relevant experimental protocols, and applications, particularly in the biomedical field.

# **Properties of Pentaerythritol Triacrylate (PETA)**

PETA is a colorless, viscous liquid with a characteristic acrylate odor.[8][9] It is valued in SLA for its contribution to fast curing speeds and the overall durability of the final product.[6][7] Key



physical and chemical properties of PETA are summarized in the table below.

Property	Value	Reference
Chemical Formula	C14H18O7	[10]
Molecular Weight	298.29 g/mol	[8]
Density	1.18 g/mL at 25 °C	
Refractive Index	n20/D 1.483	
Boiling Point	> 315 °C	[9]
Melting Range	25 °C to 40 °C	[9]
Solubility	Practically insoluble in water	[9]

# Role in Stereolithography (SLA) Resins

In SLA resins, PETA functions primarily as a crosslinking agent.[3] The presence of three reactive acrylate groups allows for the formation of a densely cross-linked polymer network upon exposure to UV light.[6] This network structure is crucial for achieving the desired mechanical and thermal properties in the final 3D printed object.

Advantages of using PETA in SLA formulations include:

- Improved Mechanical Strength: The high crosslink density results in materials with increased hardness and tensile strength.[3][7]
- Enhanced Chemical Resistance: The cross-linked structure provides good resistance to various chemicals.
- Fast Curing Speeds: The high reactivity of the acrylate groups contributes to rapid polymerization, which can increase printing throughput.[7]
- Dimensional Stability: The rigid network helps in maintaining the precise dimensions of the printed object.[7]



A typical acrylate-based photoresin for SLA consists of a combination of multifunctional monomers like PETA, reactive diluents to control viscosity, oligomers that form the polymer backbone, and a photoinitiator to start the polymerization process upon UV exposure.[3][4]

## **Experimental Protocols**

# Protocol 1: Preparation of a PETA-Based Photopolymer Resin

This protocol describes the preparation of an acrylate-based photosensitive resin suitable for SLA 3D printing. The formulation is based on a study that achieved a low viscosity, minimal shrinkage, and high tensile strength.[3]

#### Materials:

- Bisphenol A epoxy acrylate (BAEA) main matrix
- 1,6-hexanediol diacrylate (HDDA) reactive diluent
- Tri(propylene glycol) diacrylate (TPGDA) reactive diluent
- Pentaerythritol triacrylate (PETA) crosslinking agent
- Diphenyl(2,4,6-trimethyl benzoyl)phosphine oxide (TPO) photoinitiator
- 2-hydroxy-2-methyl propiophenone (1173) photoinitiator
- 500 mL Erlenmeyer flask
- Mechanical stirrer
- Heating mantle/hot plate with stirring capability
- Aluminum foil

#### Procedure:



- In a 500 mL Erlenmeyer flask, combine the reactive diluents (30 mmol HDDA and 50 mmol TPGDA) and the crosslinking agent (10 mmol PETA).
- Add the main matrix component (10 mmol BAEA) to the flask.
- Add the photoinitiators (2.5 mol % TPO and 2.5 mol % 1173) to the mixture.
- Equip the flask with a mechanical stirrer and begin stirring at approximately 200 RPM at room temperature to ensure the components are well-mixed.[11]
- Gently heat the mixture to 50 °C while continuing to stir for 30 minutes to ensure a homogeneous resin is formed.[11]
- After 30 minutes, turn off the heat and allow the resin to cool to room temperature while stirring continues.
- Once cooled, stop stirring and remove the stirring bar.
- Wrap the flask in aluminum foil to protect the photosensitive resin from light exposure.[11]
- Store the resin in a cool, dark place until use.

### Protocol 2: Stereolithography (SLA) 3D Printing

This protocol outlines the general steps for 3D printing an object using a prepared PETA-based resin on a commercial SLA printer.

#### Materials and Equipment:

- Prepared PETA-based photopolymer resin
- SLA 3D printer (e.g., Formlabs Form 2)[12][13]
- Computer with slicing software (e.g., PreForm)[13]
- Digital 3D model (STL file)
- Isopropyl alcohol (IPA) for washing



- · UV curing station
- Personal Protective Equipment (gloves, safety glasses)

#### Procedure:

- Model Preparation: Load the desired 3D model file (in STL format) into the slicing software.
   Orient the model and generate support structures as needed for the specific geometry.[13]
   Set the printing parameters, such as layer thickness (e.g., 50-100 µm).[12][14]
- Printer Setup: Ensure the resin tank and build platform of the SLA printer are clean. Pour the prepared PETA-based resin into the resin tank.
- Printing: Transfer the sliced file to the printer and initiate the printing process. The printer's
   UV laser will selectively cure the resin layer by layer to build the object.[1]
- Part Removal: Once printing is complete, carefully remove the build platform from the printer.

  Use a scraper to gently detach the printed object from the platform.
- Washing: Submerge the printed object in a container of isopropyl alcohol (IPA) to wash away
  any uncured resin from the surface. Agitate the part in the IPA for several minutes. A twostage wash (one "dirty" bath followed by a "clean" bath) is recommended for best results.
- Drying: Remove the object from the IPA and allow it to air dry completely.
- Post-Curing: Place the washed and dried object into a UV curing station. Post-curing with UV light is necessary to ensure that the part is fully polymerized and achieves its final mechanical properties.[4] The duration of post-curing will depend on the specific resin and the intensity of the UV light source.
- Support Removal: After post-curing, carefully remove the support structures from the object using flush cutters or other appropriate tools. Sanding may be required to smooth the areas where supports were attached.

### **Quantitative Data Summary**

The following tables summarize key quantitative data for a specific PETA-based resin formulation and its resulting mechanical properties.

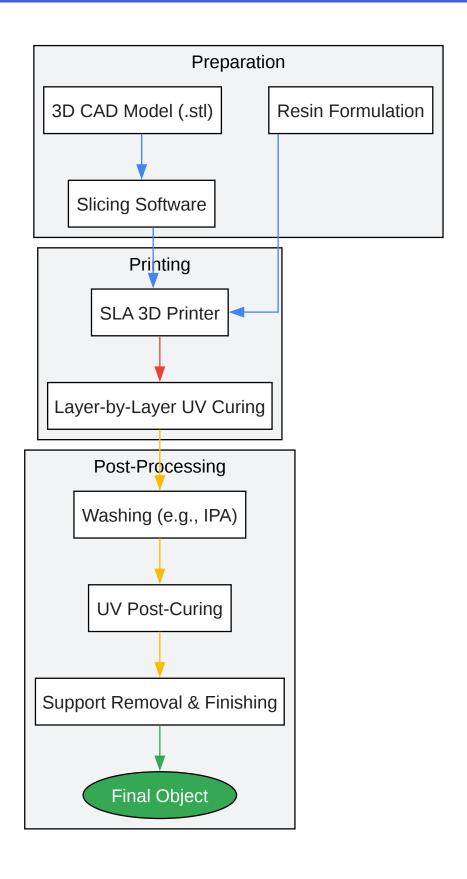


Table 1: Example of a PETA-Based Resin Formulation and Properties[3]

Component	Role	Molar Amount
BAEA	Main Matrix	10 mmol
HDDA	Reactive Diluent	30 mmol
TPGDA	Reactive Diluent	50 mmol
PETA	Crosslinking Agent	10 mmol
TPO	Photoinitiator	2.5 mol %
1173	Photoinitiator	2.5 mol %
Resulting Property	Value	
Viscosity at 25 °C	239.53 mPa·s	_
Volumetric Shrinkage	4.36%	_
Tensile Strength	43.19 MPa	_

# Visualizations Stereolithography Workflow



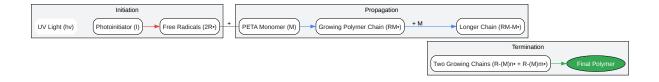


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Caption: A workflow diagram illustrating the key stages of the stereolithography (SLA) 3D printing process.

### **Free-Radical Polymerization of PETA**

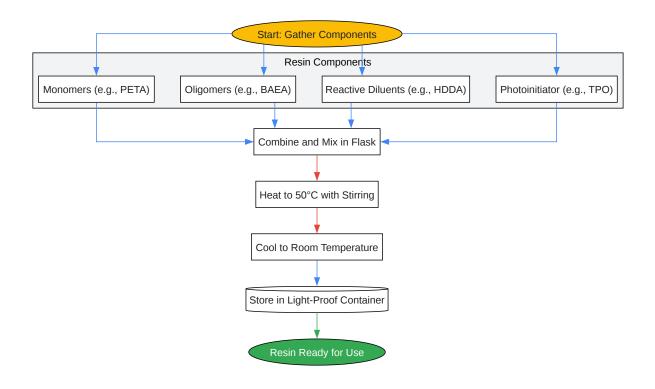


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Caption: The three main stages of free-radical polymerization for PETA in SLA: initiation, propagation, and termination.

### **Resin Formulation Workflow**





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Caption: A flowchart outlining the process for preparing a PETA-based photopolymer resin for SLA applications.

## **Applications in Research and Drug Development**

Due to its favorable properties, PETA is being explored for various advanced applications, particularly in the biomedical field.



- Bone Tissue Engineering: PETA has been used to create biodegradable, osteogenic scaffolds for bone repair.[15] In combination with materials like hydroxyapatite (HA), PETA-based composites can support cell growth and promote osteogenic differentiation.[15][16]
   Thiol-acrylate chemistry involving PETA has been used to create porous scaffolds with interconnected pores that allow for cell migration and tissue ingrowth.[15]
- Drug Delivery: The cross-linked network of PETA-based polymers can be designed to encapsulate and control the release of therapeutic agents. SLA technology allows for the fabrication of drug delivery devices with complex geometries and tailored release profiles.[3]
- Biomedical Devices: The biocompatibility of certain PETA formulations makes them suitable for creating custom medical devices and implants.[16] For instance, research has been conducted on antimicrobial scaffolds containing PETA for orthopedic applications.[16]

### **Safety Considerations**

Pentaerythritol triacrylate is a chemical that requires careful handling. It is known to be a skin sensitizer in humans.[9] Direct contact may cause skin irritation or an allergic reaction.[17] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn when handling liquid PETA or uncured resin formulations.[17] It is also important to work in a well-ventilated area to avoid inhalation of any vapors.[17] Polymerization can be initiated by exposure to light and heat, so it should be stored in a cool, dark place.[9]

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### Methodological & Application





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